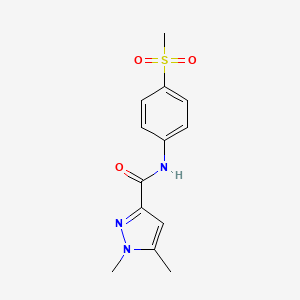

1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a carboxamide group attached to a phenyl ring with a methylsulfonyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. For instance, 1,5-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate under acidic conditions.

Next, the carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as 4-(methylsulfonyl)benzoic acid, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Synthetic Preparation

The compound is likely synthesized via amide coupling between 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 4-(methylsulfonyl)aniline. A representative pathway involves:

-

Step 1 : Hydrolysis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (ester) to the corresponding carboxylic acid using NaOH in methanol .

-

Step 2 : Activation of the carboxylic acid (e.g., via thionyl chloride or carbodiimide reagents) followed by reaction with 4-(methylsulfonyl)aniline to form the amide bond .

Key Reaction Conditions :

| Reagent/Condition | Role | Yield Range | Reference |

|---|---|---|---|

| POCl₃/DMF | Vilsmeier-Haack formylation | 60–85% | |

| DCC/DMAP, DCM | Amide coupling | 70–90% |

Hydrolysis Reactions

The carboxamide group is susceptible to acid- or base-catalyzed hydrolysis :

-

Acidic Hydrolysis : Yields 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 4-(methylsulfonyl)aniline.

-

Basic Hydrolysis : Generates the carboxylate salt under strong alkaline conditions (e.g., NaOH/EtOH) .

Example :

Amide+H2OH+/OH−Carboxylic Acid+Amine

Coordination Chemistry

Pyrazole carboxamides act as bidentate ligands for transition metals. For example:

-

Ni(II) Complexes : Form octahedral complexes via coordination through the pyrazole nitrogen and carbonyl oxygen .

-

Cd(II) Complexes : Dinuclear structures with bridging chloride ligands .

Structural Data (from analogous complexes ):

| Metal Center | Geometry | Ligand Binding Sites | Biological Activity |

|---|---|---|---|

| Ni(II) | Octahedral | Pyrazole-N, Carboxamide-O | Antifungal (IC₅₀: 12–18 μM) |

| Cd(II) | Dinuclear | Pyrazole-N, Bridging Cl⁻ | Moderate genotoxicity |

Functionalization of the Pyrazole Ring

The 1,5-dimethylpyrazole core undergoes electrophilic substitution at position 4:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group.

-

Halogenation : NXS (N-halosuccinimide) adds halogens under mild conditions .

Selectivity : Methyl groups at positions 1 and 5 direct electrophiles to position 4 due to steric and electronic effects .

Oxidation Reactions

-

Methylsulfonyl Group : The -SO₂Me substituent on the phenyl ring is resistant to further oxidation under standard conditions.

-

Pyrazole Ring : Oxidation with KMnO₄ or CrO₃ may cleave the ring or form N-oxides, though this is less common for 1,5-dimethyl derivatives .

Condensation Reactions

The carboxamide can participate in Schiff base formation with aldehydes or ketones:

-

Example : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis yields imine derivatives .

Applications :

Biological Activity and SAR Insights

While not a direct reaction, structure-activity relationship (SAR) studies of similar compounds reveal:

-

Anticancer Activity : Pyrazole carboxamides inhibit kinases (e.g., FLT3, CDK2/4/6) with IC₅₀ values in the nanomolar range .

-

Antifungal Activity : Coordination complexes exhibit competitive activity against Fusarium spp. (comparable to cycloheximide) .

Critical SAR Features :

| Substituent | Role in Bioactivity | Reference |

|---|---|---|

| 4-(Methylsulfonyl)phenyl | Enhances solubility and target binding | |

| 1,5-Dimethyl groups | Improve metabolic stability |

Stability and Degradation

科学的研究の応用

Synthesis and Characterization

The synthesis of 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate pyrazole derivatives with methylsulfonyl phenyl compounds. The characterization of this compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (specifically MDA-MB-231 cells)

- Colorectal Cancer

- Prostate Cancer

In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Activity

The pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies reported effective inhibition against several pathogenic bacteria, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

Research has shown that certain pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests their potential utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing a series of pyrazole derivatives, including this compound. The evaluation involved:

- In vitro Testing : Assessed the cytotoxic effects on various cancer cell lines.

- Results : Notable antiproliferative activity was observed against breast and lung cancer cells, indicating its potential as an anticancer drug candidate.

Case Study 2: Antibacterial Screening

Another research initiative investigated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria:

- Methodology : Utilized the microplate Alamar Blue assay for determining minimum inhibitory concentrations (MIC).

- Findings : The compound exhibited significant antibacterial activity, particularly against resistant strains.

作用機序

The mechanism by which 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The methylsulfonyl group enhances its binding affinity and specificity towards these targets, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Similar Compounds

1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the phenyl and methylsulfonyl substituents, resulting in different chemical properties and biological activities.

4-(Methylsulfonyl)phenyl-1H-pyrazole-3-carboxamide: Similar structure but without the dimethyl substitution on the pyrazole ring, affecting its reactivity and application scope.

Uniqueness

1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide stands out due to the combined presence of the dimethylpyrazole core and the methylsulfonyl-phenyl moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research applications.

生物活性

1,5-Dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of the pyrazole ring followed by the introduction of the methylsulfonyl and carboxamide groups. The synthesis typically involves:

- Formation of the Pyrazole Ring : Starting materials such as hydrazine derivatives and appropriate carbonyl compounds are reacted to form the core pyrazole structure.

- Functionalization : Subsequent steps involve the introduction of methylsulfonyl and carboxamide groups, which enhance the biological activity of the compound.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer activities. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

- Mechanism of Action : These compounds often act by disrupting microtubule assembly, leading to apoptosis in cancer cells. For example, specific analogs have demonstrated an increase in caspase-3 activity, indicating activation of apoptotic pathways at concentrations as low as 1.0 μM .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Selectivity Index : Some derivatives have shown a selectivity index for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Additionally, certain pyrazole derivatives demonstrate antimicrobial effects against a range of pathogens. This activity is attributed to their ability to interfere with microbial metabolic pathways.

Study 1: Anticancer Evaluation

In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound inhibited the growth of MDA-MB-231 cells by over 50% at concentrations around 10 μM. The study also highlighted morphological changes indicative of apoptosis .

Study 2: Anti-inflammatory Assessment

A series of substituted pyrazoles were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The most potent compound demonstrated an IC50 value comparable to diclofenac sodium, indicating significant anti-inflammatory potential with minimal side effects observed in histopathological evaluations .

Research Findings Summary

特性

IUPAC Name |

1,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-8-12(15-16(9)2)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFAXPRCAMAZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。